molecular formula C16H20 B14513600 Azulene, 2,4,5,6,7,8-hexamethyl- CAS No. 63297-21-2

Azulene, 2,4,5,6,7,8-hexamethyl-

Cat. No.: B14513600
CAS No.: 63297-21-2
M. Wt: 212.33 g/mol
InChI Key: FPIBSYQDWJCGDO-UHFFFAOYSA-N
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Description

Azulene, 2,4,5,6,7,8-hexamethyl- is an aromatic hydrocarbon known for its deep blue color. It is a derivative of azulene, which is a non-benzenoid aromatic compound with a fused structure of five- and seven-membered rings. Azulene itself is an isomer of naphthalene but differs significantly in its physical and chemical properties. The hexamethyl derivative of azulene is particularly interesting due to its unique structural and electronic characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azulene, 2,4,5,6,7,8-hexamethyl- can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclopentadiene and cycloheptatriene rings can be fused together, followed by methylation at the 2,4,5,6,7, and 8 positions. This process often requires the use of catalysts and specific reaction conditions to ensure the correct formation of the hexamethyl derivative.

Industrial Production Methods

Industrial production of azulene derivatives, including the hexamethyl variant, typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous steam distillation and extraction methods are often employed to isolate and purify the compound. The use of pyrrolidine as a reagent has been shown to improve the scalability and efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Azulene, 2,4,5,6,7,8-hexamethyl- undergoes various chemical reactions, including:

    Electrophilic Substitution: Commonly occurs at the 1- and 3-positions of the azulene ring.

    Nucleophilic Addition: Typically takes place at the 4-, 6-, and 8-positions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as acetic anhydride and cupric nitrate are used for acetylation and nitration reactions, respectively.

    Nucleophilic Addition: Reagents like Grignard reagents are employed for nucleophilic addition reactions.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like palladium on carbon (Pd/C) are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted azulenes, such as 1-acetylazulene and 1-nitroazulene. These derivatives often exhibit unique properties and can be further utilized in various applications.

Scientific Research Applications

Azulene, 2,4,5,6,7,8-hexamethyl- has found numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some notable applications include:

Mechanism of Action

The mechanism of action of azulene, 2,4,5,6,7,8-hexamethyl- involves its interaction with specific molecular targets and pathways. The compound’s unique electronic structure allows it to participate in various biochemical reactions. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of specific enzymes and signaling pathways involved in the inflammatory response. Additionally, its antimicrobial properties are thought to result from its ability to disrupt microbial cell membranes and interfere with essential cellular processes .

Comparison with Similar Compounds

Azulene, 2,4,5,6,7,8-hexamethyl- can be compared with other similar compounds, such as:

The uniqueness of azulene, 2,4,5,6,7,8-hexamethyl- lies in its specific substitution pattern, which imparts distinct electronic and physical properties, making it valuable for various applications.

Properties

CAS No.

63297-21-2

Molecular Formula

C16H20

Molecular Weight

212.33 g/mol

IUPAC Name

2,4,5,6,7,8-hexamethylazulene

InChI

InChI=1S/C16H20/c1-9-7-15-13(5)11(3)10(2)12(4)14(6)16(15)8-9/h7-8H,1-6H3

InChI Key

FPIBSYQDWJCGDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=C(C2=C1)C)C)C)C)C

Origin of Product

United States

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